
Methyl (2r,3s)-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2r,3s)-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an aminophenyl group, and a hydroxypropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2r,3s)-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate typically involves multiple steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Ester: The protected amine is then reacted with methyl 3-hydroxypropanoate under acidic or basic conditions to form the ester linkage.
Hydroxyl Group Introduction: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an alcohol
Substitution: Removal of the Boc group to yield the free amine
Aplicaciones Científicas De Investigación
Methyl (2r,3s)-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural features.
Medicine: Potential use in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis
Mecanismo De Acción
The mechanism of action of Methyl (2r,3s)-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional sites. Upon deprotection, the free amine can interact with biological targets, potentially inhibiting or activating specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2r,3s)-3-(4-nitrophenyl)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
- Methyl (2r,3s)-3-(4-methoxyphenyl)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
Uniqueness
Methyl (2r,3s)-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is unique due to the presence of the aminophenyl group, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C15H22N2O5 |
|---|---|
Peso molecular |
310.35 g/mol |
Nombre IUPAC |
methyl (2R,3S)-3-(4-aminophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(13(19)21-4)12(18)9-5-7-10(16)8-6-9/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)/t11-,12+/m1/s1 |
Clave InChI |
YJEFDPJDRLZFDZ-NEPJUHHUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=C(C=C1)N)O)C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)N)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


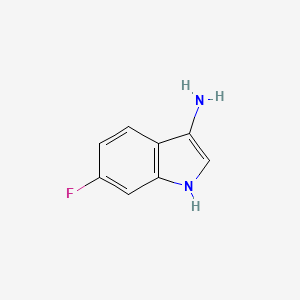
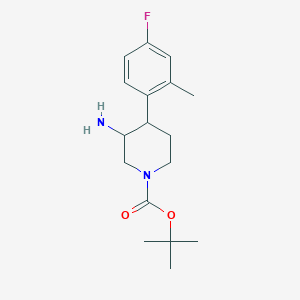
![5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13158177.png)

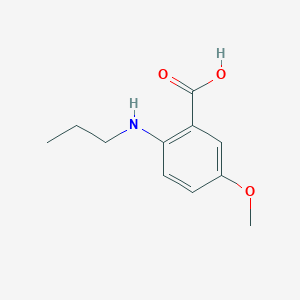
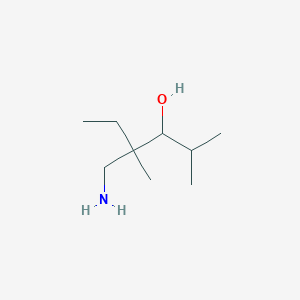
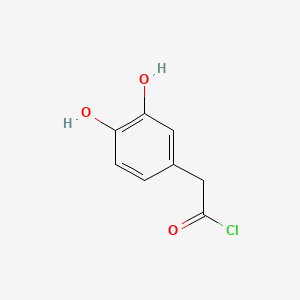
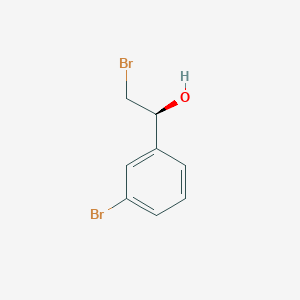
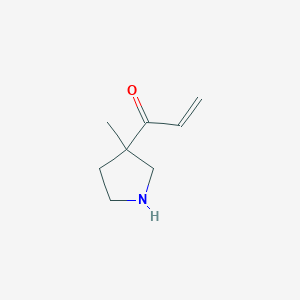
![2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine](/img/structure/B13158235.png)
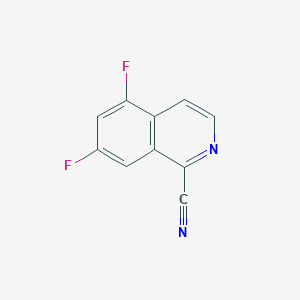
![2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride](/img/structure/B13158240.png)
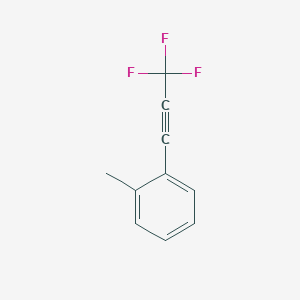
![3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid](/img/structure/B13158259.png)
